molecular formula C20H19N3O3S B2856193 N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide CAS No. 890955-63-2

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2856193
CAS No.: 890955-63-2
M. Wt: 381.45
InChI Key: BLXMRQXIILKYIF-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide is a synthetic chemical reagent designed for research applications, featuring a molecular structure that incorporates a benzamide core linked to a 4-methyl-2-(p-tolyl)thiazole moiety via a nitrobenzene group. This structure is characteristic of a class of compounds known to interact with biological targets such as the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Compounds with this structural motif have been investigated as potent and selective negative allosteric modulators (NAMs) for ZAC, providing valuable tools for exploring the physiological functions of this receptor . The thiazole ring is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, and its inclusion in this molecule suggests potential for use in pharmacological and mechanistic studies . Researchers can employ this compound in various in vitro assays, including electrophysiology studies to investigate ion channel function and receptor pharmacology. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the product using appropriate personal protective equipment.

Properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-3-5-16(6-4-13)20-22-14(2)18(27-20)11-12-21-19(24)15-7-9-17(10-8-15)23(25)26/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXMRQXIILKYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, an aromatic nitro group, and an amide functional group. Its molecular formula is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Studies suggest that the compound may exert its anticancer effects through the inhibition of tubulin polymerization, a critical process for cell division. This mechanism is similar to other thiazole derivatives that have shown promise in cancer treatment .

In Vitro Studies

In vitro assays have demonstrated that compounds with structural similarities exhibit IC50 values in the low micromolar range against melanoma and prostate cancer cell lines. For instance, modifications to the thiazole structure have resulted in enhanced cytotoxicity, with some derivatives achieving IC50 values as low as 0.124 μM against leukemia cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole ring and the nitrobenzamide moiety significantly influence biological activity. Key findings include:

  • Thiazole Modifications : Substituting different groups on the thiazole ring can enhance or diminish anticancer activity.
  • Aromatic Substituents : The presence of bulky aromatic groups in place of aliphatic chains has been shown to maintain or improve cytotoxicity against cancer cells .

Data Table: Antiproliferative Activity of Related Compounds

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
ATCAA-10.124Leukemia (CCRF-CEM)Tubulin polymerization inhibition
ATCAA-21.6Melanoma (WM-164)Tubulin polymerization inhibition
SMART-8f0.041Prostate CancerTubulin polymerization inhibition
SMART-8g0.261Various Cell LinesTubulin polymerization inhibition

Study 1: Anticancer Screening

A comprehensive study screened various thiazole derivatives, including this compound, against a panel of human tumor cell lines (NCI-60). The results indicated promising activity across multiple cancer types, particularly in melanoma and prostate cancer .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that compounds targeting tubulin dynamics could effectively disrupt mitotic processes in cancer cells, leading to apoptosis. This was confirmed through flow cytometry and microscopy analyses, demonstrating increased apoptosis markers in treated cells compared to controls.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key features with several classes of heterocyclic benzamides and thiazoles. Below is a comparative analysis of structural analogs based on substituents, synthesis, and properties:

Compound Core Structure Key Substituents Melting Point (°C) Yield Biological Activity Reference
N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide (Target) Thiazole + benzamide 4-methyl, p-tolyl, 4-nitrobenzamide Not reported Not reported Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole + benzamide Acetyl, methyl, phenyl 290 80% Not reported
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Triazole + benzothiazole Benzyl, methoxy, nitro Not reported High Moderate antimicrobial activity (E. coli)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate [5] Thiazole + ester 4-methyl, pyridinyl Not reported High Optimized for bioactivity
Ethyl 5-((1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazono)-... [6d] Thiadiazole + sulfonamide Methyl, p-tolylsulfonamido, hydrazono 202–203 52% Not reported

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The target’s 4-nitrobenzamide group introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy or methyl groups in analogs (e.g., compound 8a, ). This may reduce solubility in polar solvents compared to methoxy-substituted derivatives .
  • Thiazole vs. Thiadiazole Cores : Thiadiazole-based analogs (e.g., 8a, ) exhibit higher melting points (>200°C) due to increased planarity and intermolecular interactions, whereas triazole-containing derivatives (e.g., ) show lower rigidity.
Physicochemical Properties
  • Melting Points : Nitro-substituted benzamides (e.g., ) typically exhibit moderate melting points (160–210°C), while sulfonamide-thiazole hybrids (e.g., compound 20, ) show higher thermal stability (melting points >300°C).
  • Solubility : The nitro group may reduce aqueous solubility compared to methoxy analogs but enhance stability in organic phases.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized through condensation of α-bromo ketone with thioamide derivatives.

Procedure :

  • Preparation of α-Bromo-p-tolylpropan-1-one :
    • p-Tolylacetone (10 mmol) is treated with bromine (1.1 eq) in acetic acid at 0°C for 2 h.
    • Quenched with NaHCO₃, extracted with CH₂Cl₂, and purified via silica gel chromatography (Hexanes:EtOAc = 4:1).
  • Thiazole Ring Formation :

    Component Quantity Conditions
    α-Bromo-p-tolylpropan-1-one 5 mmol Reflux in EtOH (20 mL)
    Thiourea 5.5 mmol 12 h under N₂ atmosphere
    Workup Neutralization with NH₃, extraction with EtOAc

    Yield : 78–82%
    Characterization :

    • 1H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 3.02 (s, 3H, CH₃), 2.43 (s, 3H, Ar-CH₃).
    • HRMS (ESI+) : m/z calc. for C₁₁H₁₂NS [M+H]+: 202.0689, found: 202.0685.

Ethylamine Side Chain Introduction

The 5-position of the thiazole is functionalized via Friedel-Crafts alkylation:

Optimized Conditions :

  • Thiazole (3 mmol), 2-bromoethylamine hydrobromide (3.3 mmol), AlCl₃ (6 mmol)
  • Solvent: Dry toluene, reflux 8 h
  • Yield : 65% after column chromatography (CH₂Cl₂:MeOH = 9:1)

Critical Notes :

  • Excess AlCl³ required to prevent N-alkylation side reactions
  • Strict moisture exclusion necessary for reproducibility

Synthesis of 4-Nitrobenzoyl Chloride

Acid Chloride Formation

Adapted from RSC protocols:

Procedure :

  • 4-Nitrobenzoic acid (10 g, 59.8 mmol) is suspended in SOCl₂ (50 mL) with DMF (0.1 mL) catalyst.
  • Refluxed 3 h, excess SOCl₂ removed under vacuum.

Purity : >99% (by 1H NMR)
Storage : Stable at −20°C under argon for 6 months.

Amide Coupling Reaction

Schotten-Baumann Reaction

Scalable Protocol :

Parameter Specification
Solvent THF/H₂O (3:1)
Base NaHCO₃ (4 eq)
Temperature 0°C → RT over 2 h
Stoichiometry 1:1.05 (amine:acyl chloride)
Workup Extract with EtOAc, wash with 1M HCl

Yield : 89–92%
Purification : Recrystallization from ethanol/water (4:1)

Spectroscopic Characterization

1H NMR (600 MHz, DMSO-d₆) :

  • δ 8.42 (d, J=8.8 Hz, 2H, NO₂-ArH)
  • δ 8.23 (d, J=8.8 Hz, 2H, NO₂-ArH)
  • δ 7.71 (s, 1H, NH)
  • δ 7.54 (d, J=8.2 Hz, 2H, p-Tolyl-H)
  • δ 7.28 (d, J=8.2 Hz, 2H, p-Tolyl-H)
  • δ 3.64 (q, J=6.6 Hz, 2H, CH₂NH)
  • δ 2.94 (t, J=6.6 Hz, 2H, Thiazole-CH₂)
  • δ 2.52 (s, 3H, Thiazole-CH₃)
  • δ 2.38 (s, 3H, p-Tolyl-CH₃)

13C NMR (150 MHz, DMSO-d₆) :

  • 167.8 (CONH), 152.4 (C=N), 149.1 (NO₂-C), 140.2–123.9 (aromatic carbons), 35.2 (CH₂NH), 21.1 (p-Tolyl-CH₃)

HRMS (ESI+) :

  • Calc. for C₂₁H₂₀N₄O₃S [M+H]+: 409.1332
  • Found: 409.1328

Reaction Optimization Studies

Amidation Efficiency

Comparative solvent screening:

Solvent System Yield (%) Purity (HPLC)
THF/H₂O 92 99.1
CH₂Cl₂/H₂O 85 98.3
DMF 78 97.6
EtOAc 63 95.2

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent US4375547A describes a continuous process for analogous thiazoles:

  • Residence time: 15–20 min
  • Throughput: 2.5 kg/h
  • Purity: 98.4% (by GC)

Advantages :

  • Reduced exotherm risks
  • Consistent product quality
  • Scalable to metric ton production

Waste Management

  • SOCl₂ neutralization: 10% NaOH scrubbers
  • Solvent recovery: >90% THF via distillation
  • Metal catalysts: Al³+ removal via ion-exchange resins

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)-4-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with thiazole ring formation followed by amide coupling. For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are used to facilitate amide bond formation under controlled temperatures (50–60°C) and anhydrous conditions . Solvent selection (e.g., acetonitrile or DMF) and catalyst optimization (e.g., Cs₂CO₃ for thioether linkages) significantly impact yields, as shown in analogous thiazole-acetamide syntheses .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming connectivity of the thiazole, ethyl, and nitrobenzamide groups. High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) ensures purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . For example, ESI-HRMS with <2 ppm error is standard for nitroaromatic derivatives .

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

  • Methodological Answer : In vitro assays such as MTT (for cytotoxicity against cancer cell lines like MCF-7) and broth microdilution (for MIC determination against resistant bacteria) are foundational. Positive controls (e.g., doxorubicin for anticancer studies) and dose-response curves (0.1–100 µM range) are used to establish baseline activity .

Advanced Research Questions

Q. What strategies are employed to resolve structural ambiguities in derivatives with conflicting spectral data?

  • Methodological Answer : X-ray crystallography or 2D NMR (e.g., NOESY, HSQC) can resolve ambiguities. For example, crystallographic studies of analogous nitrothiazoles confirmed amide bond geometry and hydrogen-bonding patterns critical for biological activity . Computational tools (e.g., Gaussian for DFT calculations) further validate resonance assignments .

Q. How can researchers design experiments to resolve contradictions in reported biological activities of thiazole derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., nitro vs. methoxy groups) while maintaining core thiazole-ethyl-benzamide scaffolds. For instance, replacing the nitro group with a methylsulfonyl moiety in analogs increased antimicrobial potency against MRSA by 10-fold . Parallel assays under standardized conditions (e.g., pH, serum content) reduce variability .

Q. What mechanistic insights can be gained from molecular docking and enzyme inhibition assays?

  • Methodological Answer : Docking against targets like Rab7b (PDB ID: 3LBN) or PPAR-γ (for anticancer activity) identifies key interactions (e.g., hydrogen bonds with nitro groups). Follow-up enzyme inhibition assays (e.g., IC₅₀ determination for kinase targets) validate computational predictions. For example, nitrobenzamide derivatives showed sub-micromolar IC₅₀ against tyrosine kinases in leukemia models .

Q. What in silico strategies predict the ADME/Tox profile of this compound, and how do these predictions inform experimental design?

  • Methodological Answer : Tools like admetSAR predict logP (lipophilicity), CYP450 inhibition, and Ames test outcomes. For nitroaromatics, high logP (>3) may necessitate formulation adjustments (e.g., PEGylation) to improve solubility. Toxicity alerts for mutagenicity (via nitro group reduction) guide structural modifications, such as introducing electron-withdrawing substituents .

Q. How are advanced biophysical techniques (e.g., SPR, ITC) applied to study target binding kinetics?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) to immobilized targets (e.g., bacterial DNA gyrase), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For example, SPR studies on similar thiazoles revealed KD values of 50–100 nM for enzyme targets .

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